molecular formula C14H17NO4 B6605954 rac-tert-butyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate CAS No. 2343964-34-9

rac-tert-butyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate

Cat. No.: B6605954
CAS No.: 2343964-34-9
M. Wt: 263.29 g/mol
InChI Key: YBNCFMKGZPXPDR-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-tert-butyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate” is a synthetic organic compound that belongs to the class of cyclopropane carboxylates These compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring. The nitrophenyl group can be introduced via a nitration reaction, and the tert-butyl ester can be formed through esterification with tert-butyl alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale versions of the aforementioned synthetic routes. Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for maximizing yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various esters and amides.

Scientific Research Applications

Chemistry

In chemistry, rac-tert-butyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate can be used as a building block for synthesizing more complex molecules. Its strained cyclopropane ring makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The nitrophenyl group could play a role in binding to the enzyme, while the cyclopropane ring might provide the necessary rigidity and spatial orientation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1R,2R)-2-phenylcyclopropane-1-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    tert-Butyl (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylate: Contains a methyl group instead of a nitro group, affecting its electronic properties.

Uniqueness

The presence of the nitrophenyl group in rac-tert-butyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate makes it unique compared to its analogs. This group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.

Properties

IUPAC Name

tert-butyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(16)12-8-11(12)9-4-6-10(7-5-9)15(17)18/h4-7,11-12H,8H2,1-3H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNCFMKGZPXPDR-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.